

Ring-opening polymerization of 5-(Hydroxymethyl)azepan-2-one protocol

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Compound of Interest

Compound Name: 5-(Hydroxymethyl)azepan-2-one

CAS No.: 38446-92-3

Cat. No.: B2615011

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Application Note: High-Fidelity Anionic Ring-Opening Polymerization of 5-(Hydroxymethyl)azepan-2-one

Executive Summary & Technical Rationale

The polymerization of 5-(hydroxymethyl)azepan-2-one (also referred to as 5-hydroxymethyl-caprolactam) presents a unique challenge in polymer chemistry: the synthesis of a hydrophilic, functionalizable polyamide (Nylon 6 derivative) while overcoming the inherent incompatibility of hydroxyl groups with Anionic Ring-Opening Polymerization (AROP).

The Core Challenge: AROP of lactams relies on a highly basic lactamate anion (active species). Unprotected hydroxyl groups on the monomer possess acidic protons (

) that will instantly protonate the lactamate anion, quenching the catalyst and terminating the polymerization chain. Furthermore, the alkoxide generated can act as a secondary, inefficient initiating species, leading to broad molecular weight distributions and low conversion.

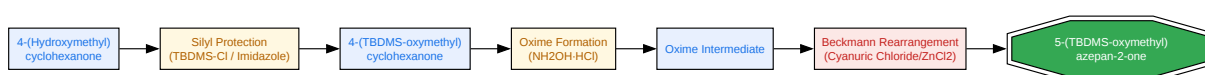
The Solution: This protocol utilizes a Protection-Polymerization-Deprotection strategy. We employ a tert-butyldimethylsilyl (TBDMS) ether protection scheme. TBDMS is selected for its

stability under the basic, high-temperature conditions of AROP (140–160°C) and its facile removal under mild acidic conditions that do not degrade the polyamide backbone.

Monomer Synthesis & Protection Strategy

Before polymerization, the monomer must be synthesized and protected. The 5-substituted isomer is derived from the Beckmann rearrangement of 4-(hydroxymethyl)cyclohexanone.

Pathway Visualization



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Figure 1: Synthetic pathway converting cyclohexanone precursor to the protected lactam monomer suitable for AROP.

Experimental Protocol: Anionic Ring-Opening Polymerization

Safety Warning: This reaction involves moisture-sensitive reagents (NaH) and high temperatures. All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents & Materials

Component	Role	Specifications
Monomer	Reactant	5-(TBDMS-oxymethyl)azepan-2-one (Dried in vacuo, <50 ppm)
Catalyst	Initiator	Sodium Hydride (NaH) (60% dispersion in oil, washed with hexane) or Sodium Caprolactamate (1M in lactam)
Activator	Chain Starter	N-Acetylcaprolactam (Distilled)
Solvent	(Optional)	Toluene (if solution polymerization is required); Bulk melt is preferred.[1]
Quenching	Terminator	Formic Acid / Methanol

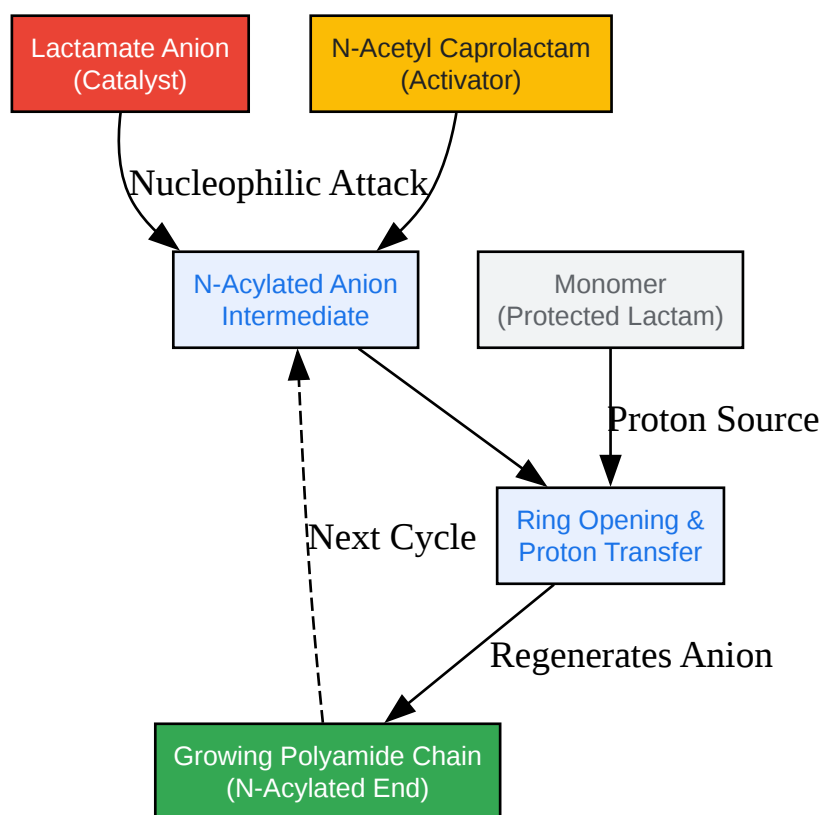
Polymerization Procedure (Bulk Melt)

- Catalyst Formation (In Situ):
 - In a flame-dried Schlenk flask equipped with a magnetic stir bar and nitrogen inlet, charge the protected monomer 5-(TBDMS-oxymethyl)azepan-2-one (10.0 g, 38.8 mmol).
 - Heat to 100°C under vacuum for 1 hour to remove trace moisture.
 - Backfill with Argon.[2] Add Sodium Hydride (0.5 mol% relative to monomer).
 - Observation: Hydrogen gas evolution will occur. Stir at 100°C until gas evolution ceases (approx. 10-15 mins). This generates the sodium lactamate species in situ.
- Initiation:
 - Raise the temperature to 150°C. The mixture should be a clear, viscous melt.
 - Inject the activator N-Acetylcaprolactam (0.5 - 1.0 mol% depending on target MW).

- Note: The ratio of Monomer:Catalyst:Activator determines the Molecular Weight. A standard ratio is 100:1:1.
- Propagation:
 - Maintain temperature at 150°C for 30–60 minutes.
 - Viscosity Increase: The reaction mixture will rapidly become highly viscous and may solidify (crystallize) as the polymer forms. If the stir bar seizes, continue heating for the full duration to ensure conversion.
- Quenching & Isolation:
 - Cool the reactor to room temperature.
 - Dissolve the crude solid in Chloroform () or Dichloromethane (DCM).
 - Precipitate the polymer into cold Methanol. Filter and dry.
 - Yield: Typically >90%.

Mechanism: Activated Monomer Mechanism

Unlike radical polymerization, AROP proceeds via an "Activated Monomer" mechanism where the anion attacks the activator (imide), not the monomer directly.



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Figure 2: The Activated Monomer Mechanism (AMM) cycle. The lactamate anion is regenerated in every step.

Post-Polymerization: Deprotection

To restore the hydrophilic functionality (hydroxymethyl group), the silyl ether must be cleaved.

- Dissolution: Dissolve the protected polymer in Hexafluoroisopropanol (HFIP) or Trifluoroacetic Acid (TFA) (if the polymer is insoluble in common solvents).
- Hydrolysis: Add a mixture of Acetic Acid/Water (3:1) or dilute HCl in Methanol. Stir at room temperature for 4–6 hours.
 - Note: TFA itself acts as a deprotecting agent for TBDMS over time.
- Purification: Precipitate the deprotected polymer into Diethyl Ether or Acetone.
- Result: Poly(5-hydroxymethyl-azepan-2-one).

Characterization & Validation

Technique	Parameter	Expected Result (Protected)	Expected Result (Deprotected)
1H NMR	Silyl Methyls	Singlet at ppm	Absent
1H NMR	Hydroxymethyl	Doublet/Multiplet near ppm	Shifted downfield slightly; OH proton visible in DMSO-
FT-IR	O-H Stretch	Absent	Broad peak at 3200–3500 cm^{-1}
FT-IR	Si-C Stretch	Strong peak at 835/1255 cm^{-1}	Absent
DSC	(Melting)	Lower (C) due to bulky side groups	Higher (C) due to H-bonding

References

- Tarkin-Tas, E., & Mathias, L. J. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. *Macromolecules*, 43(2), 968–974.
 - Context: Establishes the protocol for anionic ROP of functionalized caprolactams using protection strategies (ketals), which serves as the foundational logic for the silyl-protection route described here.
- Winnacker, M., & Rieger, B. (2016). Poly(ester amide)s: Recent developments on an emerging class of materials. *Polymer Chemistry*, 7, 7039-7046.
 - Context: Discusses the utility of functionalized lactams and the necessity of protecting groups in ROP.

- Udipi, K., et al. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers. *Polymer Chemistry*.
 - Context: Comprehensive review of "Designer Lactams" including hydroxymethyl variants and the specific catalytic requirements for their polymeriz
- Hashimoto, K. (2000). Ring-opening polymerization of lactams. Living anionic polymerization and its applications. *Progress in Polymer Science*, 25(10), 1411-1462.
 - Context: The authoritative text on the mechanism of Anionic ROP (Activated Monomer Mechanism) used in this protocol.

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Sources

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- [2. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
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